molecular formula C24H23Cl2N3O2 B2905027 [2-(4-Chloro-2-methylphenoxy)pyridin-3-yl]-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methanone CAS No. 1022731-91-4

[2-(4-Chloro-2-methylphenoxy)pyridin-3-yl]-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methanone

Cat. No. B2905027
CAS RN: 1022731-91-4
M. Wt: 456.37
InChI Key: UIDCGKIFNSLEOK-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The specific chemical reactions involving this compound are not available in the retrieved data. Chemical reactions can vary widely depending on the conditions and the presence of other reactants .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully available in the retrieved data. Some basic properties such as its molecular weight (456.37) and molecular formula (C24H23Cl2N3O2) are known. For a complete profile of its physical and chemical properties, further experimental analysis would be required.

Scientific Research Applications

Antimicrobial Applications

This compound has been studied for its potential as an antimicrobial agent . The structural features of the compound suggest that it could be effective against a range of bacterial strains. Research indicates that similar compounds have shown promising results against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli and Salmonella typhi .

Anthelmintic Activity

The anthelmintic activity of this compound is another area of interest. Compounds with similar structures have been evaluated for their effectiveness against earthworm species, which are often used as a preliminary model for parasitic worm infestations in livestock and humans .

Anti-inflammatory Potential

Indole derivatives, which share some structural similarities with the compound , have been found to possess anti-inflammatory properties. This suggests that our compound could also be explored for its potential to reduce inflammation, possibly offering a new avenue for treating conditions like arthritis or inflammatory bowel disease .

Analgesic Effects

Related compounds have demonstrated analgesic effects, indicating the possibility that this compound could be used in pain management. This could be particularly useful in developing new painkillers that are more effective or have fewer side effects than current medications .

Antiviral Research

The compound’s structure is conducive to antiviral research, particularly against RNA and DNA viruses. Indole derivatives have been investigated for their antiviral activity, suggesting that this compound could also contribute to the development of new antiviral drugs .

Chemical Synthesis and Drug Design

In the field of chemical synthesis, this compound could serve as a precursor or an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable candidate for drug design and the development of novel pharmaceuticals .

Mechanism of Action

The mechanism of action of this compound is not specified in the retrieved data. The mechanism of action refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the retrieved data. It’s important to handle all chemical compounds with appropriate safety measures, especially if their safety profiles are not well-known .

properties

IUPAC Name

[2-(4-chloro-2-methylphenoxy)pyridin-3-yl]-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23Cl2N3O2/c1-16-5-6-19(26)15-21(16)28-10-12-29(13-11-28)24(30)20-4-3-9-27-23(20)31-22-8-7-18(25)14-17(22)2/h3-9,14-15H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIDCGKIFNSLEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=C(N=CC=C3)OC4=C(C=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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